

PBP2 Homologues in Different Bacterial Species: An In-Depth Technical Guide

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Abstract

Penicillin-binding proteins (PBPs) are crucial enzymes in bacterial cell wall biosynthesis and are the primary targets of β -lactam antibiotics. Among these, **PBP2** homologues play a pivotal role in bacterial physiology and the development of antibiotic resistance. This technical guide provides a comprehensive overview of **PBP2** homologues across various clinically relevant bacterial species, including *Neisseria gonorrhoeae*, *Staphylococcus aureus*, *Streptococcus pneumoniae*, *Enterococcus faecium*, and *Pseudomonas aeruginosa*. We delve into the structural and functional characteristics of these proteins, the molecular mechanisms of resistance associated with their alteration, and the quantitative impact of these changes on antibiotic susceptibility. Detailed experimental protocols for studying **PBP2** homologues are provided, along with visualizations of key pathways and experimental workflows to aid in research and drug development efforts.

Introduction to Penicillin-Binding Protein 2 (PBP2) Homologues

Penicillin-binding proteins are a diverse group of bacterial enzymes essential for the synthesis and remodeling of the peptidoglycan cell wall. They catalyze the final steps of peptidoglycan assembly, specifically the transglycosylation and transpeptidation reactions that give the cell

wall its structural integrity. **PBP2** homologues are a critical subclass of these enzymes, primarily involved in cell shape determination and elongation.

The nomenclature of **PBP2** homologues can be confusing as it varies between bacterial species. For instance, in *Escherichia coli*, **PBP2** is involved in cell elongation, while PBP3 is involved in cell division. In contrast, in *Neisseria gonorrhoeae*, **PBP2** is the essential transpeptidase for cell division. In *Staphylococcus aureus*, the native **PBP2** is a bifunctional enzyme with both transglycosylase and transpeptidase activity. Furthermore, the acquisition of a novel PBP homologue, **PBP2a** (encoded by the *mecA* gene), is the hallmark of methicillin-resistant *S. aureus* (MRSA)[1][2][3]. This guide will clarify the roles and designations of **PBP2** homologues in key pathogenic bacteria.

The clinical significance of **PBP2** homologues lies in their role as the primary targets for a vast array of β -lactam antibiotics, including penicillins, cephalosporins, and carbapenems. The efficacy of these antibiotics is directly linked to their ability to acylate a serine residue in the active site of PBPs, thereby inhibiting their enzymatic activity and leading to cell lysis. However, the widespread use of β -lactams has driven the evolution of resistance mechanisms, many of which involve alterations to **PBP2** homologues that reduce their affinity for these drugs.

PBP2 Homologues and Antibiotic Resistance Across Bacterial Species

Alterations in **PBP2** homologues are a major mechanism of β -lactam resistance in numerous bacterial pathogens. These alterations can arise from point mutations, insertions, or the acquisition of entirely new, low-affinity PBP genes.

Neisseria gonorrhoeae

In *Neisseria gonorrhoeae*, **PBP2** (encoded by the *penA* gene) is the primary lethal target of penicillin and cephalosporins[4]. Resistance to these antibiotics is primarily mediated by alterations in **PBP2**. These alterations often involve the insertion of an aspartic acid residue at position 345a and other substitutions that remodel the active site to decrease the acylation efficiency by β -lactams without significantly compromising the enzyme's essential transpeptidase function. The emergence of "mosaic" *penA* alleles, which are chimeras of *penA* genes from different *Neisseria* species, has led to high-level resistance to third-generation cephalosporins.

Staphylococcus aureus

Methicillin-resistant *Staphylococcus aureus* (MRSA) is a major public health threat, and its resistance to nearly all β -lactam antibiotics is conferred by the acquisition of the *mecA* gene, which encodes **PBP2a**^{[1][2][3]}. **PBP2a** is a low-affinity PBP that can continue to synthesize the cell wall even when the native *S. aureus* PBPs are inhibited by β -lactams. The native *S. aureus* **PBP2**, a bifunctional enzyme, plays a cooperative role with **PBP2a** in the expression of high-level methicillin resistance.

Streptococcus pneumoniae

In *Streptococcus pneumoniae*, resistance to penicillin and other β -lactams is associated with alterations in several high-molecular-weight PBPs, including **PBP2x**, **PBP2b**, and PBP1a. These altered PBPs, which arise from mutations and interspecies recombination events, exhibit reduced affinity for β -lactams. The stepwise accumulation of mutations in these PBPs leads to progressively higher levels of resistance.

Enterococcus faecium

Ampicillin resistance in *Enterococcus faecium* is primarily mediated by the intrinsic low-affinity PBP5. Different alleles of the *pbp5* gene, designated *pbp5-S* (susceptible) and *pbp5-R* (resistant), are associated with different levels of ampicillin resistance^[5]. Strains carrying the *pbp5-R* allele, which encodes a PBP5 with an even lower affinity for ampicillin, typically exhibit higher minimum inhibitory concentrations (MICs). Overproduction of PBP5 can also contribute to increased resistance.

Pseudomonas aeruginosa

Pseudomonas aeruginosa possesses multiple PBPs, with PBP3 being a key target for many antipseudomonal β -lactams, particularly cephalosporins. Resistance can emerge through mutations in the *ftsI* gene encoding PBP3, leading to reduced drug affinity.

Quantitative Data on PBP2 Homologues and Antibiotic Susceptibility

The following tables summarize key quantitative data on the impact of **PBP2** homologue alterations on antibiotic susceptibility and the kinetics of PBP-antibiotic interactions.

Minimum Inhibitory Concentrations (MICs)

Table 1: MIC Values of β -Lactam Antibiotics for Bacterial Strains with Different **PBP2** Homologue Variants

Bacterial Species	PBP2 Homologue Variant	Antibiotic	MIC (µg/mL)	Reference(s)
Neisseria gonorrhoeae	Wild-type PBP2	Penicillin G	≤ 0.06	
PBP2 with non-mosaic mutations	Penicillin G	0.125 - 1.0		
PBP2 with mosaic allele	Ceftriaxone	≥ 0.25		
PBP2 with A501V substitution	Ceftriaxone	Increased	[6]	
PBP2 with A501P substitution	Ceftriaxone	Increased	[6]	
Streptococcus pneumoniae	Wild-type PBP2x	Penicillin G	≤ 0.06	[7]
PBP2x with mutations	Penicillin G	0.12 - 2.0	[7]	
PBP2x T338A mutant	Oxacillin	Increased	[8]	
PBP2x T338G mutant	Oxacillin	Increased	[8]	
Staphylococcus aureus	Methicillin-susceptible (mecA negative)	Oxacillin	≤ 2	[2]
Methicillin-resistant (mecA positive)	Oxacillin	≥ 4	[2]	

Enterococcus faecium	PBP5-S	Ampicillin	≤ 2	[5] [9]
PBP5-R	Ampicillin	≥ 16	[5] [9]	
PBP5-S/R	Ampicillin	0.5 - 128	[5] [9]	

Kinetic Data of PBP-Antibiotic Interactions

Table 2: Kinetic Parameters for the Interaction of β -Lactam Antibiotics with **PBP2** Homologues

PBP Homologue	Bacterial Species	Antibiotic	Kd (mM)	k2 (s-1)	k2/Kd (M-1s-1)	Reference(s)
PBP2a	Staphylococcus aureus	Benzylpenicillin	13.3	0.22	16.5	[10]
Staphylococcus aureus	Methicillin	16.9	0.0083	0.49	[10]	
Staphylococcus aureus	Cephalosporin Compound 1	0.22	0.39	1750	[10]	
PBP2x (susceptible)	Streptococcus pneumoniae	Penicillin G	0.9	180	200,000	
PBP2x (resistant)	Streptococcus pneumoniae	Penicillin G	4	0.56	137	

Experimental Protocols

This section provides detailed methodologies for key experiments used to study **PBP2** homologues.

Protein Expression and Purification of **PBP2** Homologues

This protocol describes the overexpression and purification of a soluble, truncated form of a **PBP2** homologue from *E. coli*.

Materials:

- *E. coli* expression strain (e.g., BL21(DE3)) transformed with an expression vector containing the **PBP2** homologue gene.
- Luria-Bertani (LB) broth supplemented with the appropriate antibiotic.
- Isopropyl β -D-1-thiogalactopyranoside (IPTG).
- Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).
- Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
- Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
- Ni-NTA affinity chromatography column.
- SDS-PAGE reagents.

Procedure:

- Inoculate a starter culture of the transformed *E. coli* in LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
- The next day, inoculate a larger volume of LB broth with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

- Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
- Harvest the cells by centrifugation at 4°C.
- Resuspend the cell pellet in ice-cold lysis buffer and lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation to remove cell debris.
- Load the supernatant onto a pre-equilibrated Ni-NTA column.
- Wash the column with wash buffer to remove non-specifically bound proteins.
- Elute the His-tagged **PBP2** homologue with elution buffer.
- Analyze the purified protein fractions by SDS-PAGE to assess purity and concentration.
- Dialyze the purified protein against a suitable storage buffer and store at -80°C.

Antibiotic Susceptibility Testing: Broth Microdilution for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of an antibiotic against a bacterial strain using the broth microdilution method.

Materials:

- Bacterial isolate to be tested.
- Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Antibiotic stock solution.
- Sterile 96-well microtiter plates.
- Spectrophotometer.

Procedure:

- Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
- Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in the wells of the microtiter plate.
- Prepare serial two-fold dilutions of the antibiotic in CAMHB in the wells of the 96-well plate.
- Inoculate each well containing the antibiotic dilutions and a growth control well (no antibiotic) with the prepared bacterial suspension. Include a sterility control well (broth only).
- Incubate the plate at 35-37°C for 16-20 hours.
- Determine the MIC by visually inspecting the plates for the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

PBP Binding Assay using a Fluorescent Penicillin Analogue

This competitive binding assay measures the affinity of a test compound for a PBP by competing with the binding of a fluorescently labeled penicillin derivative.

Materials:

- Purified **PBP2** homologue.
- Bocillin FL (a fluorescent penicillin analogue).
- Test compound (e.g., a new β -lactam antibiotic).
- Assay buffer (e.g., phosphate-buffered saline, pH 7.4).
- Fluorometer or plate reader capable of measuring fluorescence polarization or intensity.

Procedure:

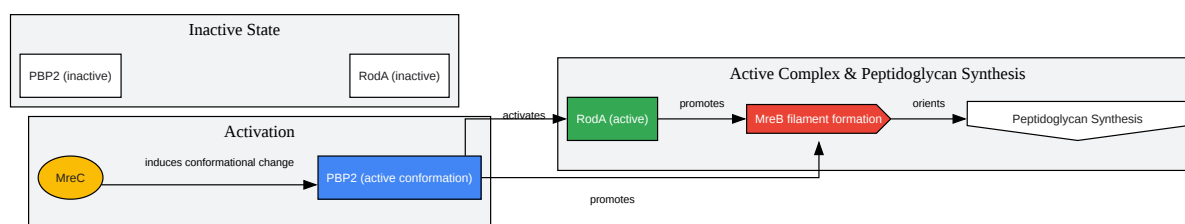
- In a microplate, add a fixed concentration of the purified **PBP2** homologue to each well.

- Add varying concentrations of the test compound to the wells.
- Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the test compound to bind to the PBP.
- Add a fixed, low concentration of Bocillin FL to all wells.
- Incubate for a further period (e.g., 10-15 minutes) to allow Bocillin FL to bind to any unbound PBP.
- Measure the fluorescence intensity or fluorescence polarization. The signal will be inversely proportional to the amount of test compound bound to the PBP.
- Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the Bocillin FL binding. This can be used to determine the binding affinity (K_i) of the test compound.

Visualizing PBP2-Related Pathways and Workflows

Signaling Pathway: Activation of the Rod System in E. coli

The following diagram illustrates the proposed activation pathway of the cell elongation machinery (Rod system) in E. coli, where **PBP2** plays a central role.

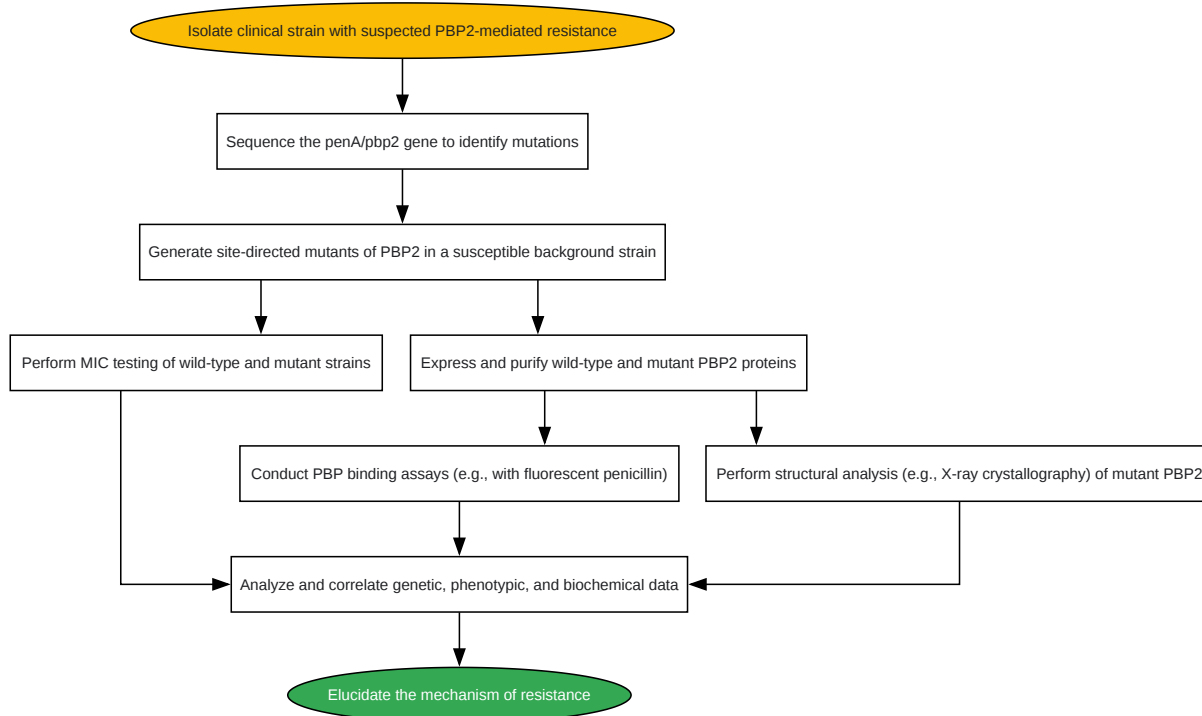


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Proposed activation pathway of the E. coli Rod system.

Experimental Workflow: Investigating PBP2-Mediated Antibiotic Resistance

This diagram outlines a typical experimental workflow for characterizing the role of **PBP2** mutations in antibiotic resistance.



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*Workflow for studying **PBP2**-mediated resistance.*

Conclusion

PBP2 homologues remain a critical area of study in the ongoing battle against antibiotic resistance. Understanding the diversity of these enzymes, the molecular details of their interactions with β -lactam antibiotics, and the mechanisms by which they evolve to confer resistance is paramount for the development of new therapeutic strategies. This guide provides a foundational resource for researchers in this field, offering a synthesis of current knowledge, quantitative data for comparative analysis, and detailed protocols to facilitate further investigation. The continued exploration of **PBP2** homologues will undoubtedly uncover new vulnerabilities that can be exploited to design novel inhibitors and preserve the efficacy of our antibiotic arsenal.

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